5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H21BrS2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-bromo-5-[5-(2-ethylhexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C16H21BrS2/c1-3-5-6-12(4-2)11-13-7-8-14(18-13)15-9-10-16(17)19-15/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
LCDWBXZPEWVLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene
Precursor Synthesis and Functionalization Routes
The construction of 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene necessitates a strategic approach to the synthesis of its precursors and their subsequent functionalization. This involves the regioselective introduction of the bromo and 2-ethylhexyl groups onto the thiophene (B33073) rings, followed by the coupling of these units.
Regioselective Bromination Strategies of Thiophene Derivatives
The selective bromination of the thiophene ring is a critical step in the synthesis of the target compound. The position of bromination is highly dependent on the directing effects of existing substituents and the choice of brominating agent. For the synthesis of 5-bromo-substituted thiophene precursors, N-bromosuccinimide (NBS) is a commonly employed reagent. The reaction is typically carried out in a suitable solvent such as acetonitrile, and the temperature can be controlled to achieve high regioselectivity. mdpi.com For instance, the bromination of a thiophene derivative can be achieved by treating it with NBS at elevated temperatures to afford the desired brominated product. mdpi.com
In some cases, direct bromination with elemental bromine (Br₂) in a solvent like acetic acid can be utilized. mdpi.com The regioselectivity of this reaction can be influenced by the presence of activating or deactivating groups on the thiophene ring. For substrates that are prone to over-bromination, milder brominating agents or protective group strategies may be necessary.
A variety of brominating agents and conditions have been explored to achieve regioselective bromination of thiophene derivatives, as summarized in the table below.
| Brominating Agent | Substrate | Solvent | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Compound 17 | Acetonitrile (MeCN) | 60 °C, 2 h | Regioselective bromination | mdpi.com |
| Bromine (Br₂) | 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Chloroform (B151607) (CHCl₃) / Acetic Acid | - | Bromination at the 4-position | mdpi.com |
| N-Bromosuccinimide (NBS) / Silica (B1680970) gel | Toluene analogues | - | - | Para-selective bromination | mdpi.com |
| Tetra-n-butylammonium bromide (TBAB) / Tosic Anhydride | Fused azine N-oxides | - | - | Regioselective C2-bromination | nih.gov |
Introduction of 2-Ethylhexyl Substituents
The introduction of the 2-ethylhexyl group is typically achieved through the reaction of a suitable thiophene precursor with a 2-ethylhexyl halide. One common method involves the lithiation of a thiophene derivative, followed by reaction with a 2-ethylhexyl electrophile. For example, 2-propylthiophene (B74554) can be prepared by the lithiation of thiophene with n-butyllithium (n-BuLi) at low temperatures, followed by the addition of n-propyl bromide. mdpi.com A similar strategy can be employed for the introduction of the 2-ethylhexyl group, using 2-ethylhexyl bromide as the electrophile. The synthesis of the precursor 2-(2-ethylhexyl)thiophene (B1630341) has been reported and this compound is commercially available. cymitquimica.comnih.gov
Bithiophene Coupling Approaches
The formation of the 2,2'-bithiophene (B32781) core is a key step in the synthesis. Several cross-coupling reactions are widely used for this purpose, with Stille and Suzuki couplings being prominent methods. ossila.comacs.org These reactions typically involve the palladium-catalyzed coupling of a stannylated or boronic acid-substituted thiophene with a halogenated thiophene. acs.orgnih.gov
For the synthesis of asymmetrically substituted bithiophenes like the target compound, a sequential approach is often necessary. This could involve the coupling of a 5-bromo-2-thienyl derivative with a 5-(2-ethylhexyl)-2-thienyl derivative that has been converted to a suitable organometallic reagent. Alternatively, a pre-formed 2,2'-bithiophene can be selectively functionalized in a stepwise manner.
Optimized Reaction Conditions and Yield Enhancement
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection of appropriate catalysts, solvents, and reaction temperatures.
Catalyst Systems for Thiophene Functionalization
Palladium complexes are the most common catalysts for the cross-coupling reactions used to form the bithiophene linkage. acs.orgrsc.org The choice of the palladium catalyst and its ligands can significantly impact the reaction yield and selectivity. For Suzuki couplings, catalysts such as Pd(dtbpf)Cl₂ have been shown to be highly effective, enabling reactions to proceed with high yields and short reaction times, even under mild conditions. mdpi.com In some cases, ligand-free palladium catalysts can also be employed with high efficiency. rsc.org
The following table summarizes various catalyst systems used in thiophene coupling reactions.
| Catalyst System | Coupling Reaction | Key Features | Reference |
| Pd(OAc)₂/phd, Cu(OAc)₂ | Aerobic Oxidative Homocoupling | Synergistic effect of phenanthroline dione (B5365651) and Cu cocatalyst | acs.org |
| Pd(dtbpf)Cl₂ | Suzuki Cross-Coupling | High yields, short reaction times, room temperature | mdpi.com |
| Ligand-free Palladium | Suzuki Coupling | High efficiency with low catalyst loading (0.02 mol%) | rsc.org |
| Tetrakis(triphenylphosphine)palladium(0) | Suzuki Cross-Coupling | Used for coupling of bromothiophene with arylboronic acids | nih.gov |
Solvent Selection and Reaction Environment Optimization
The choice of solvent can have a profound effect on the outcome of the synthesis. For instance, the use of unconventional solvents like hexafluoroisopropanol (HFIP) has been shown to improve reactivity in certain C-H functionalization reactions. rsc.org In the context of Suzuki couplings, micellar catalysis in water using surfactants like Kolliphor EL has emerged as a green and efficient alternative to traditional organic solvents. mdpi.com This approach allows for reactions to be performed in water and under air, simplifying the experimental setup. mdpi.com
Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have also been successfully employed for palladium-catalyzed thiophene-aryl coupling reactions via C-H bond activation. acs.org The reaction environment, including temperature and the presence of additives, must be carefully controlled to optimize the yield and minimize side reactions. The use of bases like Na₂CO₃ or Et₃N is common in Suzuki couplings to facilitate the transmetalation step. mdpi.comacs.org
Purification Techniques for High-Purity Monomer Isolation
The performance of organic electronic devices is highly sensitive to the purity of the active materials. For monomers like this compound, even trace impurities can act as charge traps or quenching sites, detrimentally affecting device efficiency and stability. Therefore, stringent purification protocols are essential to isolate the monomer in a highly pure form.
Chromatographic Separations
Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including functionalized bithiophenes. column-chromatography.comyoutube.com This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent). column-chromatography.com
For the purification of this compound, a typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), is commonly employed. rochester.edurochester.edu The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product, and finally any more polar byproducts. rochester.edu
The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound. rochester.edu Fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the purified monomer. For compounds that may be sensitive to the acidic nature of standard silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine. rochester.edu
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane gradient |
| Sample Loading | Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in a minimal amount of eluent) |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify the pure product |
Recrystallization and Sublimation Procedures
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility at different temperatures. rsc.org The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. mt.com As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. rsc.orgmt.com
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rsc.orgmt.com Common solvents for the recrystallization of organic compounds include ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof. rochester.eduyoutube.com For a molecule like this compound, which possesses both aromatic and aliphatic character, a mixed solvent system, such as hexane/ethyl acetate, might be effective. rochester.edu The process typically involves heating the crude material in the chosen solvent until it fully dissolves, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration and dried.
Sublimation is another effective purification method, particularly for volatile solids. This process involves the direct phase transition of a substance from a solid to a gas, followed by its condensation back into a solid on a cold surface, leaving non-volatile impurities behind. Sublimation is often performed under reduced pressure to lower the required temperature, which is beneficial for thermally sensitive compounds. This technique is advantageous as it avoids the use of solvents. For oligothiophenes, which can often be sublimed, this method can yield very high-purity materials suitable for electronic applications.
Scale-Up Considerations for Industrial and Pilot Applications
Transitioning the synthesis of this compound from a laboratory setting to industrial or pilot-scale production introduces several challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness.
Key considerations for the scale-up of synthetic methodologies like Stille or Suzuki coupling reactions include:
Catalyst Selection and Loading: While palladium catalysts are highly effective, their cost can be a significant factor in large-scale synthesis. orgsyn.org Optimizing the catalyst loading to the lowest effective amount is crucial. For industrial applications, heterogeneous catalysts or recyclable homogeneous catalysts are often preferred to simplify product purification and reduce costs.
Solvent Choice and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and ease of purification. On a large scale, factors such as solvent toxicity, flammability, and the feasibility of recovery and recycling become critical. Green solvents or aqueous reaction media are increasingly being explored. acs.org
Reaction Conditions: Temperature control, mixing efficiency, and reaction time need to be carefully managed in large reactors to ensure consistent product quality and yield. The exothermic or endothermic nature of the reaction must be understood to prevent thermal runaways.
Purification Methods: Column chromatography, while effective in the lab, can be cumbersome and expensive to implement on an industrial scale. Alternative purification methods such as large-scale recrystallization, distillation (if applicable), and melt crystallization are often more practical. The development of a robust crystallization process is often a key step in industrial production.
Waste Management: The generation of waste, particularly from stoichiometric reagents and solvents, needs to be minimized. Atom-economical reactions and the recycling of byproducts are important considerations for sustainable industrial synthesis.
The development of a scalable and cost-effective manufacturing process for high-purity this compound is a critical step in the commercialization of organic electronic technologies that rely on this versatile monomer.
Polymerization and Copolymerization Strategies Utilizing 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene
Transition-Metal-Catalyzed Cross-Coupling Polymerizations
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing well-defined conjugated polymers from 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene. These methods allow for precise control over the polymer backbone, leading to materials with predictable electronic and physical properties.
Suzuki-Miyaura Polycondensation Approaches
Suzuki-Miyaura polycondensation is a widely employed method for synthesizing poly(thiophene) derivatives due to its tolerance of various functional groups and relatively mild reaction conditions. In this approach, the brominated monomer, this compound, would typically be reacted with a bithiophene monomer featuring boronic acid or boronic ester groups at both ends (e.g., 2,2'-bithiophene-5,5'-bis(boronic acid pinacol (B44631) ester)).
The polymerization is catalyzed by a palladium complex, with common catalysts including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or more advanced systems like [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂). acs.org A base, such as sodium carbonate, potassium carbonate, or an organic base like triethylamine, is essential for the activation of the boronic acid/ester in the catalytic cycle. acs.orgresearchgate.net The choice of catalyst and base can significantly impact the molecular weight and dispersity of the resulting polymer. For instance, studies on analogous poly(3-alkylthiophene) systems like P3EHT have shown that active catalyst systems based on bulky phosphine (B1218219) ligands are crucial for achieving high molecular weight polymers with controlled dispersity. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Polycondensation This table is based on typical conditions for structurally similar monomers.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ | acs.orgresearchgate.net |
| Comonomer | 5,5'-bis(boronic acid pinacol ester)-2,2'-bithiophene | researchgate.net |
| Base | K₂CO₃, NEt₃, or Ba(OH)₂ | acs.orgresearchgate.net |
| Solvent | Toluene, THF, or aqueous mixtures with surfactant | acs.orgresearchgate.net |
| Temperature | 60-110 °C | acs.orgresearchgate.net |
Stille Polycondensation Methodologies
Stille polycondensation is another powerful tool for constructing conjugated polymers and is particularly noted for its tolerance to a wide array of functional groups and its use of organotin reagents. For the polymerization of this compound, it would be coupled with a distannylated comonomer, such as 5,5'-bis(trimethylstannyl)-2,2'-bithiophene. ossila.com This reaction is also palladium-catalyzed, with Pd(PPh₃)₄ being a conventional and effective choice. wiley-vch.de
The synthesis of high-performance polymers, such as the PTB series which incorporates 2-ethylhexyl side chains for solubility, often relies on Stille polycondensation. wiley-vch.de The reaction is typically carried out in high-boiling point organic solvents like toluene, often with the addition of DMF to ensure the growing polymer chains remain in solution, which is critical for achieving high molecular weights. wiley-vch.deucla.edu The primary mechanism involves oxidative addition of the brominated monomer to the Pd(0) catalyst, followed by transmetalation with the organotin species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wiley-vch.de
Kumada and Negishi Coupling Polymerization Variants
Kumada and Negishi couplings offer alternative pathways for polymerization. Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth mechanism that can produce polymers with controlled molecular weights and low dispersity. In this method, a Grignard reagent is formed in situ from the bromo-monomer by reaction with magnesium. A nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), then facilitates the polymerization. This technique has been successfully applied to the synthesis of regioregular poly(3-alkylthiophene)s.
Negishi coupling utilizes an organozinc reagent, which is typically formed by the reaction of the bromo-monomer with zinc. This organozinc species is then coupled with another monomer unit using a palladium or nickel catalyst. rsc.org While highly effective for small molecule synthesis, its application in the polymerization of bithiophene derivatives can sometimes be less efficient than Suzuki coupling, as noted in comparative studies on related bithiophene systems. researchgate.netchemdad.com
Direct Arylation Polymerization (DAP) Protocols
Direct Arylation Polymerization (DAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods, as it avoids the need to pre-functionalize one of the monomers with organometallic groups (like boronic esters or organotins). In a DAP protocol involving this compound, the monomer would be reacted with a comonomer possessing an activatable C-H bond, such as thiophene (B33073) or bithiophene itself.
The reaction is catalyzed by palladium or nickel complexes. nih.govrsc.org For instance, a common catalyst system is Pd(OAc)₂ combined with a phosphine ligand like (o-MeOPh)₃P and a base such as potassium carbonate or a carboxylate salt like pivalic acid, which acts as a proton shuttle. rsc.orgrsc.org A key challenge in DAP is controlling the selectivity of the C-H activation to prevent defects in the polymer chain. uwaterloo.ca However, optimized conditions have been shown to produce high molecular weight polymers with excellent C-H selectivity, even in nonpolar aromatic solvents. rsc.org The inclusion of the 2-ethylhexyl side chains is particularly beneficial in DAP, as it helps maintain the solubility of the resulting polymer, which might otherwise precipitate prematurely. scite.ai
Table 2: Comparison of Cross-Coupling Polymerization Strategies
| Method | Key Reagent for Comonomer | Typical Catalyst | Key Advantage | Key Challenge |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Palladium | High yields, stable reagents | Removal of boron impurities |
| Stille | Organotin | Palladium | High functional group tolerance | Toxicity and removal of tin byproducts |
| Kumada | Grignard (Organomagnesium) | Nickel | Chain-growth potential, high rates | Low functional group tolerance |
| Negishi | Organozinc | Palladium/Nickel | High reactivity | Moisture sensitivity of reagents |
| Direct Arylation (DAP) | None (C-H bond) | Palladium/Nickel | Atom economy, fewer steps | Controlling regioselectivity (defects) |
Oxidative Polymerization Techniques
Oxidative polymerization is a more classical and direct method for synthesizing polythiophenes. In this process, the monomer is oxidized to form radical cations, which then couple to form the polymer. This can be achieved either chemically or electrochemically.
For chemical oxidative polymerization, a strong oxidizing agent like iron(III) chloride (FeCl₃) is commonly used. rsc.org The this compound monomer would be dissolved in an inert solvent like chloroform (B151607) or chlorobenzene, and a stoichiometric amount of FeCl₃ would be added to initiate polymerization. While this method is straightforward and cost-effective, it generally offers poor control over the polymer's structure, leading to defects and a broad molecular weight distribution.
Electrochemical polymerization involves the direct oxidation of the monomer at the surface of an electrode by applying a specific potential. This technique can produce a polymer film directly on the electrode surface. The presence of a bithiophene unit in the monomer facilitates polymerization at a lower potential compared to single thiophene rings.
Controlled Polymerization Mechanisms for Molecular Weight Distribution Control
Achieving a narrow molecular weight distribution (low dispersity index, Đ) is crucial for optimizing the performance of conjugated polymers in electronic devices. While step-growth polymerizations like Suzuki and Stille typically yield polymers with Đ values around 2 or higher, chain-growth mechanisms can produce polymers with Đ values approaching 1.1.
Kumada Catalyst-Transfer Polycondensation (KCTP) is a prime example of a controlled, chain-growth polymerization. The "living" nature of the polymerization, where the catalyst remains associated with the growing polymer chain, allows for the synthesis of polymers with predictable molecular weights and narrow distributions.
Furthermore, modifications to step-growth methods can impart "living" characteristics. For Suzuki polycondensation, the use of specific boronate monomers, such as MIDA-boronates (N-methyliminodiacetic acid boronates), has been shown to suppress side reactions like protodeboronation. researchgate.net When combined with highly active Buchwald precatalysts, this approach enables a controlled, chain-growth-like polymerization of thiophene-based monomers, resulting in polymers like P3EHT with excellent yield, high molecular weight, and narrow dispersity. researchgate.net This strategy would be directly applicable to copolymerizations involving this compound to achieve superior control over the final polymer architecture.
Incorporation into Block and Graft Copolymers
The unique properties of this compound make it a valuable monomer for the synthesis of both all-conjugated and rod-coil block copolymers, as well as for the creation of graft copolymers with tailored functionalities. The primary methods for achieving these architectures are controlled polymerization techniques like catalyst-transfer polycondensation (CTP) and coupling reactions such as Stille and Suzuki coupling.
Block Copolymers:
All-conjugated block copolymers, composed entirely of conjugated polymer segments, are of significant interest for applications in organic electronics, such as photovoltaics and light-emitting diodes, due to their ability to self-assemble into well-defined nanostructures. mdpi.comacs.org The synthesis of these materials often relies on the sequential addition of monomers in a living-type polymerization. acs.orgumich.edu
One of the most powerful methods for synthesizing all-conjugated block copolymers containing polythiophene derivatives is Kumada Catalyst-Transfer Polycondensation (KCTP) . nih.govresearchgate.net This chain-growth mechanism allows for the controlled synthesis of polymers with predictable molecular weights and narrow polydispersity. acs.orgnih.gov The synthesis of a diblock copolymer using this compound would typically involve the polymerization of a first monomer, followed by the addition of the bithiophene monomer to grow the second block. For instance, a poly(3-hexylthiophene)-b-poly(5-(2-ethylhexyl)-2,2'-bithiophene) block copolymer could be synthesized. The living nature of the KCTP, where the catalyst remains associated with the growing polymer chain, enables this sequential addition. acs.orgrsc.org
Stille and Suzuki cross-coupling reactions are also extensively used for the synthesis of donor-acceptor (D-A) type copolymers, which can be considered a form of alternating block copolymer. acs.orgresearchgate.net In this approach, this compound can act as a donor unit, which is coupled with a suitable electron-acceptor comonomer. For example, copolymers containing bithiophene units and dithiophenylthienothiadiazole units have been synthesized via Stille coupling. researchgate.netbeilstein-journals.org The 2-ethylhexyl side chain enhances the solubility of the resulting polymer, which is crucial for solution processing. researchgate.net
The general synthetic strategies for incorporating this compound into block copolymers are summarized in the table below.
| Polymerization Method | Type of Block Copolymer | General Approach | Key Advantages |
| Kumada Catalyst-Transfer Polycondensation (KCTP) | All-Conjugated Diblock Copolymer | Sequential addition of monomers. A first thiophene-based monomer is polymerized, followed by the addition of this compound to grow the second block. nih.govrsc.org | Controlled molecular weight, low polydispersity, defined block architecture. acs.orgnih.gov |
| Stille Cross-Coupling | Donor-Acceptor (D-A) Copolymer | Copolymerization of this compound (as the stannylated derivative) with a brominated acceptor monomer in the presence of a palladium catalyst. researchgate.netbeilstein-journals.org | Versatility in monomer selection, enabling fine-tuning of electronic properties. acs.orgresearchgate.net |
| Suzuki Cross-Coupling | Donor-Acceptor (D-A) Copolymer | Copolymerization of this compound (as the boronic acid or ester derivative) with a brominated acceptor monomer in the presence of a palladium catalyst and a base. rsc.org | Avoids the use of toxic organotin reagents. rsc.org |
Graft Copolymers:
Graft copolymers featuring a polythiophene backbone with grafted side chains, or a conventional polymer backbone with grafted polythiophene chains, offer another avenue to combine disparate polymer properties. The synthesis of such materials can be achieved through three main strategies: "grafting-from", "grafting-to", and "grafting-through". mdpi.com
In the "grafting-from" approach, initiating sites are incorporated into a polymer backbone, from which the second polymer chains are grown. mdpi.com For example, a polystyrene backbone could be functionalized with thiophene units, which are then used to initiate the polymerization of a thiophene monomer, resulting in a polystyrene-graft-polythiophene copolymer. rsc.org Conversely, a polythiophene chain could be end-functionalized with an initiator for a different type of polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow side chains like poly(methyl methacrylate). acs.orgumich.edu
The "grafting-to" method involves the attachment of pre-synthesized polymer chains to a polymer backbone. mdpi.com For instance, end-functionalized poly(5-(2-ethylhexyl)-2,2'-bithiophene) chains could be coupled to a backbone polymer containing reactive sites.
The "grafting-through" or macromonomer technique involves the polymerization of monomers that already have a polymer chain attached. researchgate.net A macromonomer of poly(5-(2-ethylhexyl)-2,2'-bithiophene) with a polymerizable end-group could be copolymerized with other monomers to form a graft copolymer.
Monomer Reactivity and Polymerization Kinetics in Bithiophene Systems
The reactivity of this compound is a critical factor that influences the success of polymerization and the final properties of the resulting polymer. The electronic and steric effects of the substituents play a significant role in the kinetics of polymerization.
In Kumada Catalyst-Transfer Polycondensation (KCTP) , the structure of the thiophene monomer significantly impacts its reactivity. It has been observed that monomers with branched alkyl side chains, such as 3-(2-ethylhexyl)thiophene, are less reactive compared to their linear counterparts like 3-hexylthiophene. acs.org This reduced reactivity is attributed to the steric hindrance caused by the branched side chain, which can affect the transmetalation step in the catalytic cycle. rsc.org Consequently, this compound is expected to exhibit lower reactivity in KCTP compared to a similar bithiophene with a linear alkyl chain. This can lead to slower polymerization rates and may require optimized reaction conditions, such as higher temperatures or longer reaction times, to achieve high monomer conversion and polymer molecular weight. The difference in reactivity can be exploited to create gradient copolymers when copolymerized with a more reactive monomer. acs.org
The table below presents a qualitative comparison of the reactivity of different thiophene monomers in KCTP based on published findings.
| Monomer | Side Chain Structure | Expected Reactivity in KCTP | Rationale |
| 3-Hexylthiophene | Linear | High | Less steric hindrance, facilitating the polymerization process. acs.org |
| 3-Dodecylthiophene | Linear | High | Structurally similar to 3-hexylthiophene, showing nearly equivalent reactivity. acs.org |
| 3-(2-Ethylhexyl)thiophene | Branched | Moderate to Low | Branched side chain introduces steric hindrance, slowing down polymerization. acs.org |
| 3-(4-Octylphenyl)thiophene | Bulky Aromatic | Very Low | Significant steric hindrance from the bulky phenyl group impedes polymerization. acs.org |
Advanced Characterization Techniques for Materials Derived from 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene
Spectroscopic Analysis of Polymer Structure and Purity
Spectroscopy is a cornerstone for the qualitative and quantitative analysis of polymers derived from 5-bromo-5'-(2-ethylhexyl)-2,2'-bithiophene. These techniques probe the interaction of electromagnetic radiation with the material to reveal detailed information about its chemical composition, bonding, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis and Regioregularity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of polythiophenes. ¹H NMR, in particular, provides a straightforward method for determining the absolute number-average molecular weight (Mₙ) through end-group analysis and for quantifying the degree of regioregularity. acs.orgresearchgate.net
End-Group Analysis: For polymers with a moderate molecular weight, the signals from protons on the terminal (end) groups of the polymer chain can be distinguished from the signals of the protons on the repeating monomer units. magritek.com By comparing the integration of the end-group signals to that of the repeating unit signals, the degree of polymerization (DP) can be calculated, which in turn allows for the determination of the absolute Mₙ. researchgate.netmagritek.com This method is considered a simple, routine analysis technique, especially when compared to more complex methods like MALDI-TOF MS. researchgate.net For instance, in poly(3-hexylthiophene) (P3HT), a structurally similar polymer, the protons of the end groups are well-resolved, allowing for accurate Mₙ calculation. researchgate.net
Regioregularity: The connectivity between monomer units in the polymer chain, known as regioregularity, profoundly impacts the material's properties. In poly(alkylthiophenes), three possible couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar backbone, enhanced π-orbital overlap, and improved charge carrier mobility. ¹H NMR is highly effective for quantifying regioregularity. The chemical shift of the α-methylene protons on the alkyl side chain is sensitive to the type of coupling. For example, in highly regioregular HT-P3HT, these protons typically appear as a triplet around 2.8 ppm, while regio-defects (HH or TT couplings) give rise to signals in different regions of the spectrum. researchgate.net The percentage of regioregularity can be calculated by integrating these respective signals. researchgate.net
Beyond ¹H NMR, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) can help assign complex signals corresponding to minor defects or end groups. rsc.org For analyzing solid-state samples, ¹³C cross-polarization magic angle spinning (CPMAS) NMR can provide information on local order and main-chain dynamics. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a material, confirming the successful polymerization of the monomer and the purity of the resulting polymer. The FTIR spectrum of polythiophenes derived from this compound exhibits characteristic absorption bands corresponding to specific vibrational modes.
Key vibrational bands for polythiophenes include:
C-H stretching in the hexyl group: Symmetric and asymmetric stretching vibrations of C-H bonds in the CH₂ and CH₃ moieties of the 2-ethylhexyl side chain are typically observed in the 2850-2960 cm⁻¹ region. mdpi.com
Aromatic C=C stretching: Vibrations of the carbon-carbon double bonds within the thiophene (B33073) ring appear in the 1450-1510 cm⁻¹ range. mdpi.com
C-S stretching in the thiophene ring: The stretching vibration of the carbon-sulfur bond within the heterocyclic ring is typically found around 810-821 cm⁻¹. mdpi.comresearchgate.net
Ring deformation: The deformation of the C-S-C bond in the thiophene ring can be characterized by a peak around 628 cm⁻¹. researchgate.net
The presence of these characteristic peaks confirms the integrity of the thiophene rings and the alkyl side chains in the polymer structure. researchgate.net Conversely, the absence of bands related to the C-Br bond from the monomer indicates successful polymerization and purification.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850 - 2960 | Symmetric/Asymmetric C-H Stretching | Alkyl (Ethylhexyl) Group |
| 1450 - 1510 | Asymmetrical C=C Stretching | Thiophene Ring |
| 810 - 821 | C-S Stretching | Thiophene Ring |
| ~723 | CH₂ Rocking | Alkyl Group |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the conjugated polymer backbone. For polymers derived from this compound, the spectrum is dominated by a broad, strong absorption band in the visible region, which is attributed to the π-π* electronic transition of the delocalized electrons along the polymer chain. researchgate.net
The position of the absorption maximum (λ_max) is a key indicator of the effective conjugation length. A longer, more planar, and defect-free conjugated segment results in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) of the λ_max. Factors such as high regioregularity and strong intermolecular π-π stacking in the solid state lead to significant red-shifts compared to the polymer in solution. The absorption spectrum of substituted 2,2'-bithiophenes typically shows a bathochromic (red) shift of 50 nm or more compared to the unsubstituted parent compound. nih.gov The absorption profile in solution can also be influenced by the polarity of the solvent. uobaghdad.edu.iq
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy measures the light emitted from the polymer after it absorbs photons and is excited to a higher electronic state. This technique provides insights into the emissive properties and the fate of excitons in the material. When a conjugated polymer absorbs light, it forms an exciton (B1674681) (a bound electron-hole pair), which can then decay radiatively by emitting a photon.
The PL spectrum is typically mirror-imaged to the absorption spectrum and is red-shifted, a phenomenon known as the Stokes shift. uobaghdad.edu.iq The intensity and lifetime of the fluorescence are sensitive to the polymer's environment and structure. nih.gov In the solid state, strong intermolecular interactions can often lead to PL quenching, a decrease in emission intensity, due to the formation of non-emissive aggregate states or more efficient exciton dissociation. For instance, the presence of metallic carbon nanotubes in a composite with P3HT has been shown to quench the polymer's photoluminescence. mdpi.com The fluorescence lifetimes for substituted 2,2'-bithiophenes are typically in the nanosecond range (0.3 to 3 ns). nih.gov
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides a detailed vibrational fingerprint of the polymer, complementing FTIR analysis. It is particularly sensitive to the conformation and length of the conjugated chains. mdpi.com The Raman spectra of oligothiophenes and polythiophene are dominated by a few strong bands. rsc.org
The most prominent feature in the Raman spectrum of polythiophenes is the C=C symmetric stretching mode, which appears around 1450 cm⁻¹. The position of this peak is highly sensitive to the conjugation length. Another significant band is the C-C intra-ring stretching mode at approximately 1380 cm⁻¹. The spectra of oligothiophenes have been shown to converge rapidly with increasing chain length to that of polythiophene, with the spectra of sexithiophene and octithiophene being nearly indistinguishable from the polymer. mdpi.comrsc.org This sensitivity makes Raman an excellent tool for studying conformational order and the effects of processing on the polymer backbone.
Molecular Weight Determination Methodologies
The molecular weight (MW) and molecular weight distribution (MWD, or polydispersity) are critical parameters that significantly influence the processing, morphology, and electronic properties of conjugated polymers. Several methodologies are employed to characterize these properties for materials derived from this compound.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the most widely used technique for determining the MW and MWD of polymers. acs.orgpsu.eduyoutube.com The method separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. youtube.comshimadzu.com Larger molecules elute faster than smaller molecules. The system is calibrated using standards of known molecular weight, typically flexible polymers like polystyrene (PS). bgb-info.com However, for semi-flexible conjugated polymers, this can lead to inaccuracies because of differences in chain stiffness and potential interactions with the column material. acs.orgpsu.edu Universal calibration, which uses an in-line viscometer, can provide more accurate results. nsf.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that can provide absolute molecular weights with high precision. nih.gov It can resolve individual oligomer chains (n-mers), allowing for the unambiguous determination of the repeating unit mass and end-group masses. nih.govbruker.com This makes it a powerful tool for confirming polymer structure and end-group fidelity. sigmaaldrich.com However, MALDI-TOF can be challenging for conjugated polymers, especially at higher molecular weights, as they often lack easily ionizable groups and may show a bias towards lower mass chains. acs.org For polydisperse samples (MWD > 1.2), the results may not accurately reflect the full distribution. waters.com
Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY is an NMR-based technique that separates the signals of different species based on their diffusion coefficients, which are related to their size. researchgate.net It serves as a valuable complementary method to GPC, especially for conjugated polymers that may absorb the light used for GPC detection or interact with the column. acs.org By establishing a power-law relationship between the diffusion coefficient and molecular weight for a given polymer-solvent system, the MW of unknown samples can be determined. acs.org
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| GPC/SEC | Separation by hydrodynamic volume | Widely available; good for MWD | Relative MW (requires calibration); issues with polymer-column interactions and solubility |
| MALDI-TOF MS | Mass-to-charge ratio of ionized molecules | Absolute MW; resolves individual n-mers; end-group analysis | Difficulty ionizing high MW polymers; potential bias to lower masses; less reliable for broad MWD |
| DOSY NMR | Separation by diffusion coefficient | Absolute MW; insensitive to optical properties; no column interactions | Requires well-resolved NMR signals; less common than GPC |
Gel Permeation Chromatography (GPC) with Multi-Angle Light Scattering (MALS) Detection
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. When coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes a powerful tool for obtaining absolute molecular weights without the need for column calibration with polymer standards of the same composition. wyatt.comrsc.org
In a typical GPC-MALS setup, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller ones. bruker-daltonics.jp The concentration of the eluting polymer is measured by a differential refractive index (dRI) detector, while the MALS detector measures the intensity of light scattered by the polymer molecules at various angles. The combination of these data allows for the direct calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. rsc.org
For conjugated polymers derived from this compound, controlling the molecular weight and PDI is crucial as these parameters significantly influence the material's solubility, processability, and ultimately, the charge transport properties of the resulting thin films. A narrow PDI is often desirable for achieving well-ordered, crystalline structures.
Table 1: Representative GPC-MALS Data for a Poly(alkylthiophene)
| Parameter | Value | Description |
|---|---|---|
| Mn (kg/mol) | 25.4 | Number-average molecular weight |
| Mw (kg/mol) | 52.8 | Weight-average molecular weight |
| PDI (Mw/Mn) | 2.08 | Polydispersity index |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that provides detailed information about a polymer's molecular structure, including the mass of the repeating monomer unit and, crucially, the identity of the end groups. sigmaaldrich.comyoutube.com This is particularly important for polymers synthesized via methods like Grignard metathesis (GRIM) polymerization, where the nature of the end groups can impact device performance and stability. nist.gov
In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the matrix and analyte molecules. The ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time. youtube.com For polymers, this results in a spectrum of peaks, where each peak corresponds to a specific oligomer length (n-mer) complexed with a cation (e.g., H+, Na+, K+). nih.gov
The mass of a given peak can be represented by the equation:
m/z = (n × M_repeat) + M_end-group1 + M_end-group2 + M_cation
where n is the degree of polymerization, M_repeat is the mass of the monomer repeat unit, M_end-group1 and M_end-group2 are the masses of the terminal groups, and M_cation is the mass of the ionizing cation. sigmaaldrich.com By analyzing the mass difference between adjacent peaks, the mass of the repeat unit can be confirmed. By extrapolating the series of peaks to n=0, the combined mass of the end groups and the cation can be determined, allowing for the elucidation of the polymer's terminal structures. youtube.com
The following table illustrates a hypothetical MALDI-TOF analysis for a polymer derived from this compound, assuming hydrogen and bromine end-groups.
Table 2: Hypothetical MALDI-TOF Data for a Polymer of 5'-(2-ethylhexyl)-2,2'-bithiophene
| n-mer | Theoretical m/z (with H/Br end groups + Na+) | Description |
|---|---|---|
| 10 | 2871.5 | Oligomer with 10 repeat units |
| 11 | 3149.7 | Oligomer with 11 repeat units |
| 12 | 3427.9 | Oligomer with 12 repeat units |
| Repeat Unit | C16H20S2 | 5-(2-ethylhexyl)-2,2'-bithiophene |
| End Group 1 | H | Hydrogen |
| End Group 2 | Br | Bromine |
| Cation | Na+ | Sodium |
Structural Analysis via Diffraction Techniques
X-ray Diffraction (XRD) for Crystallinity and Unit Cell Parameters
X-ray Diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline nature of materials. For semi-crystalline polymers derived from this compound, XRD provides information on the degree of crystallinity, the size of crystalline domains (crystallite size), and the arrangement of polymer chains within the crystalline regions. mdpi.comresearchgate.net
In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle (2θ). Crystalline materials produce sharp diffraction peaks at specific angles, which are determined by the spacing between crystal lattice planes, according to Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks are characteristic of the material's crystal structure.
For poly(alkylthiophene)s, the (h00) diffraction peaks are of particular interest as they correspond to the lamellar stacking of the polymer backbones, separated by the alkyl side chains. The d-spacing calculated from these peaks provides information on the interlayer distance. The presence of a (010) peak is indicative of π-π stacking between adjacent polymer chains, a crucial feature for efficient charge transport. mdpi.com
The following table presents representative XRD data for a regioregular poly(3-hexylthiophene) (P3HT), a well-studied analogue, to illustrate the typical parameters obtained.
Table 3: Representative XRD Data for a Regioregular Polythiophene Thin Film
| Peak | 2θ (°) | d-spacing (Å) | Miller Index (hkl) | Description |
|---|---|---|---|---|
| 1 | 5.4 | 16.4 | (100) | Lamellar stacking distance |
| 2 | 10.8 | 8.2 | (200) | Second-order lamellar peak |
| 3 | 16.2 | 5.5 | (300) | Third-order lamellar peak |
| 4 | 23.5 | 3.8 | (010) | π-π stacking distance |
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Morphology
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for probing the molecular packing and orientation of polymer chains within thin films, which often differs significantly from the bulk material. hitachi-hightech.comcornell.edu This information is critical because the charge transport in organic electronic devices is highly anisotropic and dependent on the arrangement of the conjugated backbones relative to the substrate and the direction of current flow. mdpi.com
In GIWAXS, an X-ray beam impinges on the thin film at a very shallow angle (the grazing incidence angle), leading to total external reflection and making the technique highly surface-sensitive. hitachi-hightech.com The scattered X-rays are collected by a 2D detector, producing a diffraction pattern that contains information about structural ordering both in the plane of the film (in-plane) and perpendicular to it (out-of-plane). researchgate.netresearchgate.net
For polythiophenes, GIWAXS patterns can distinguish between two primary orientations: "edge-on," where the conjugated backbones are perpendicular to the substrate and the alkyl side chains are parallel, and "face-on," where the backbones are parallel to the substrate. An "edge-on" orientation is generally preferred for OFETs as it facilitates in-plane charge transport between the source and drain electrodes.
The following table summarizes the kind of information that can be extracted from a GIWAXS pattern of a polymer thin film derived from a bithiophene monomer.
Table 4: Representative GIWAXS Data for a Polythiophene Thin Film
| Scattering Direction | q (Å⁻¹) | d-spacing (Å) | Miller Index (hkl) | Interpretation |
|---|---|---|---|---|
| Out-of-plane | 0.38 | 16.5 | (100) | Lamellar stacking perpendicular to substrate |
| In-plane | 1.65 | 3.8 | (010) | π-π stacking parallel to substrate |
| Orientation | - | - | - | Predominantly "edge-on" |
Microscopic Imaging of Thin Film Architectures
Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the nanoscale. acs.orgresearchgate.net It is an indispensable tool for characterizing the morphology of thin films derived from this compound, revealing details about surface roughness, grain structure, and phase separation in polymer blends. hitachi-hightech.comcapes.gov.br
AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser and photodiode system. In tapping mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface, which minimizes damaging lateral forces. researchgate.net
The topography image maps the height variations of the surface. From this, quantitative data such as the root-mean-square (RMS) roughness can be calculated. A smoother surface is often correlated with better device performance. In addition to topography, AFM can provide phase images, where the phase lag between the cantilever's oscillation and the drive signal is mapped. Phase imaging is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity, making it highly effective for visualizing phase separation in polymer blends or identifying different crystalline and amorphous regions within a homopolymer film. acs.orgresearchgate.net
The table below presents typical data that can be obtained from AFM analysis of a polymer thin film.
Table 5: Representative AFM Data for a Polymer Thin Film
| Measurement | Value | Description |
|---|---|---|
| Scan Size | 2 µm x 2 µm | The area of the surface being imaged |
| RMS Roughness | 1.2 nm | Root-mean-square average of height deviations |
| Phase Contrast | Observed | Indicates variations in material properties |
| Feature Size | 20-50 nm | Typical size of observed domains or fibrils |
Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Domain Structures
Transmission Electron Microscopy (TEM) is an indispensable tool for probing the nanoscale morphology of polymers derived from this compound. The arrangement of polymer chains and the formation of crystalline domains within the amorphous matrix are critical for charge transport and device performance. While direct TEM analysis of the monomer itself is not common, the morphology of the polymers it forms, such as poly(3-(2-ethylhexyl)thiophene) (P3EHT), provides significant insights.
Recent advancements in TEM, including low-dose imaging and scanning transmission electron microscopy (STEM), have enabled high-resolution visualization of polymer structures that are otherwise sensitive to electron beam damage. psu.edufigshare.com In studies of similar poly(3-alkylthiophene)s like poly(3-hexylthiophene) (P3HT), TEM, often complemented by techniques like atomic force microscopy (AFM), reveals how factors like polymer molecular weight influence the nanoscale morphology. rsc.org For instance, higher molecular weight polymers tend to form more continuous, larger domain structures, which can enhance electronic delocalization. rsc.org In polymer blends, STEM, particularly with a high-angle annular dark-field (HAADF) detector, can differentiate between components based on molecular density without the need for staining, which is a significant advantage for these materials. aijr.org The use of focused ion beams can also allow for site-specific imaging of the polymer morphology. psu.edu
The data from TEM studies on related polymers suggest that polymers synthesized from this compound would exhibit complex nanoscale morphologies with interpenetrating crystalline and amorphous regions. The size, shape, and connectivity of these domains are influenced by processing conditions and the polymer's molecular characteristics.
Thermal Analysis of Polymer Processing and Stability
Thermal analysis techniques are crucial for understanding the behavior of polymers derived from this compound under varying temperatures. This information is vital for optimizing processing conditions and predicting the long-term stability of devices incorporating these materials.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the phase transitions of polymers, such as the glass transition (Tg), crystallization (Tc), and melting (Tm). For conjugated polymers like those derived from thiophene monomers, these transitions are associated with changes in chain conformation and packing, which in turn affect their optoelectronic properties.
Studies on the structurally similar poly(3-hexylthiophene) (P3HT) have revealed complex thermal behavior. researchgate.net DSC measurements have identified multiple melting endotherms, suggesting the presence of different crystalline forms or lamellar thicknesses. researchgate.netusherbrooke.ca For example, a highly regioregular P3HT was observed to have melting temperatures (Tm) at 225 °C and 245 °C. researchgate.net The glass transition temperature (Tg) for a related polymer, poly(3-(2'-ethyl)hexylthiophene) (P3EHT), was found to be below -20 °C, indicating it is in a rubbery state at room temperature. researchgate.net The enthalpy of fusion, a measure of crystallinity, has been a subject of detailed study, with extrapolated values for a perfect P3HT crystal reaching approximately 42.9 ± 2 J/g. researchgate.net
The DSC data for related poly(alkylthiophene)s indicate that polymers from this compound would likely exhibit a low glass transition temperature due to the flexible ethylhexyl side chain, and a complex melting behavior indicative of a semi-crystalline nature.
| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3-(2'-ethyl)hexylthiophene) (P3EHT) |
| Melting Temperature (Tm) | 225 °C and 245 °C researchgate.net | Well below degradation temperature researchgate.net |
| Glass Transition (Tg) | 12 °C usherbrooke.ca | Below -20 °C researchgate.net |
| Enthalpy of Fusion (ΔHf) | ~42.9 ± 2 J/g (for perfect crystal) researchgate.net | Not specified |
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing critical information about its thermal stability and decomposition profile. For organic electronic materials, high thermal stability is essential for ensuring a long operational lifetime.
TGA of polymers is typically performed under an inert atmosphere, like nitrogen, to study the degradation process. mdpi.com The onset of decomposition is a key parameter obtained from TGA curves. For instance, in a study of poly(arylene sulfide)s containing bithiophene units, the decomposition temperature (Td) was found to be as high as 421 °C, indicating good thermal stability. researchgate.net Another report on poly(2-ethylhexyl methacrylate) showed a degradation onset temperature of about 255 °C. polychemistry.com Studies on poly(2-ethyl hexyl acrylate) have shown that the degradation kinetics can be complex, sometimes occurring in multiple steps, and are dependent on the heating rate. nih.gov
Based on these findings for structurally related polymers, materials derived from this compound are expected to possess good thermal stability, a crucial attribute for their application in electronic devices that may experience thermal stress during operation.
| Polymer System | Decomposition Onset (°C) | Key Findings |
| Poly(arylene sulfide) with distyrylbithiophene units | 421 researchgate.net | High thermal stability, amorphous nature. researchgate.net |
| Poly(2-ethylhexyl methacrylate) | ~255 polychemistry.com | Single-step degradation in nitrogen. polychemistry.com |
| Poly(2-ethyl hexyl acrylate) | 250 (at 5 °C/min) nih.gov | Multi-step degradation, kinetics dependent on heating rate. nih.gov |
Theoretical and Computational Modeling of 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene and Its Derivatives
Quantum Chemical Calculations of Molecular Orbitals and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of conjugated molecules like 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure of molecules. cecam.org It is favored for its balance of accuracy and computational efficiency, allowing for the study of relatively large systems. whiterose.ac.uk For substituted bithiophenes, ground state geometry optimizations are typically performed using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d). whiterose.ac.ukbeilstein-journals.org
These calculations predict key structural and electronic parameters. For this compound, DFT can determine the optimized geometry, including the crucial inter-ring dihedral angle, which influences the degree of π-conjugation along the bithiophene backbone. harvard.edu The electronic properties are significantly shaped by the substituents. The electron-donating 2-ethylhexyl group tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing bromine atom can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This tuning of the frontier molecular orbitals (FMOs) is critical for designing materials with appropriate energy levels for applications in devices like organic solar cells. nih.govacs.org The HOMO-LUMO energy gap (E_gap) is a key parameter that indicates the intrinsic electronic and optical properties of the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Energies and Energy Gaps Calculated for Substituted Thiophene (B33073) Oligomers using DFT.
| Molecule/System | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Designed Bithieno Thiophone (MPAM12) | MPW1PW91/6-311G(d,p) | -5.35 | -3.57 | 1.78 | nih.gov |
| Designed Cyclopenta-thiophene (FICD2) | M06/6-311G(d,p) | -4.89 | -3.16 | 1.73 | nih.gov |
| Thiophene-Isoindigo Co-oligomer (P1TI) | CAM-B3LYP/6-31G(d,p) | -5.90 | -3.48 | 2.42 | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of electronic excited states. cecam.org It is the most common method for calculating vertical excitation energies, which correspond to UV-visible absorption spectra. nih.gov For molecules like this compound, TD-DFT can predict the energies of the lowest singlet excited states (S1, S2, etc.) and their character, such as whether they are locally excited (LE) or involve intramolecular charge transfer (ICT). nih.gov
However, studies on thiophene and its oligomers have shown that standard TD-DFT functionals can sometimes incorrectly predict the ordering of the lowest two ππ* excited states. nih.gov More advanced, coulomb-attenuated functionals like CAM-B3LYP are often more successful in predicting the energies of charge transfer states. researchgate.netnih.gov TD-DFT calculations can also be used to optimize the geometry of the first excited state (S1), providing insights into the molecule's properties upon photoexcitation and its emission characteristics. whiterose.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior
While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movement and interactions of atoms and molecules over time. This approach is crucial for understanding conformational flexibility and aggregation behavior, which are governed by intermolecular forces. harvard.edu
For this compound, a key challenge is the development of an accurate empirical force field that describes the bonded and non-bonded interactions. harvard.edu The branched and flexible 2-ethylhexyl side chain significantly influences how the molecules pack in the solid state or aggregate in solution. harvard.edursc.org MD simulations can model this behavior, predicting how the side chains mediate intermolecular spacing and potentially disrupt π-stacking, which affects charge transport. rsc.org Simulations in different solvents can reveal tendencies for self-assembly or dissolution, which is critical for solution-based processing of organic electronic materials. harvard.edu Furthermore, MD simulations can provide condensed-phase structures that can be used for subsequent quantum chemical calculations to understand how aggregation impacts electronic properties. rug.nl
First-Principles Calculations of Charge Transport Pathways
First-principles calculations, primarily based on DFT, are essential for predicting the intrinsic charge transport properties of semiconductor materials. For organic molecules, charge transport is often described as a hopping process between adjacent molecules. The efficiency of this process is related to two key parameters that can be calculated from first principles: the reorganization energy (λ) and the electronic coupling (transfer integral).
The reorganization energy is the energy required to deform the molecule from its neutral-state geometry to its charged-state geometry and vice versa. acs.org Lower reorganization energies are desirable for efficient charge transport. Calculations on related bithiophene-based molecules have been performed to estimate both hole (λh) and electron (λe) reorganization energies. acs.orgnih.gov
Table 2: Calculated Charge Transport Properties for Thiophene-Based Molecules.
| Molecule/System | Property | Calculated Value | Reference |
|---|---|---|---|
| Designed Bithieno Thiophene (MPAM3) | Hole Mobility | 0.0047178 eV | nih.gov |
| Designed Bithieno Thiophene (MPAM2) | Electron Mobility | 0.0041573 eV | nih.gov |
| Designed Fused-Ring Acceptor (FUIC-1) | Hole Reorganization Energy (λh) | 0.198 eV | acs.org |
| Designed Fused-Ring Acceptor (FUIC-1) | Electron Reorganization Energy (λe) | 0.201 eV | acs.org |
Prediction of Spectroscopic Signatures and Electronic Transitions
As noted in section 5.1.2, TD-DFT is the primary computational tool for predicting spectroscopic signatures. whiterose.ac.uknih.gov By calculating the vertical excitation energies from the ground state (S0) to various excited states (Sn) and their corresponding oscillator strengths, a theoretical UV-Vis absorption spectrum can be constructed. nih.gov
For this compound, the main absorption peak is expected to arise from the HOMO to LUMO transition (S0 → S1), which has significant π-π* character. nih.gov The position of the maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO gap. Substituents play a critical role; the combination of the electron-donating alkyl group and the electron-withdrawing bromine atom can lead to a push-pull-like effect, potentially red-shifting the absorption compared to unsubstituted bithiophene. Computational studies on similar donor-acceptor thiophene systems have shown that tuning end-groups can shift the absorption maximum significantly, sometimes into the near-infrared region. acs.orgnih.gov These predictions are vital for designing materials that can efficiently absorb light in applications like organic photovoltaics.
In Silico Design Principles for Rational Material Development
In silico (computational) modeling provides powerful principles for the rational design of new materials, moving beyond trial-and-error synthesis. researchgate.net By using a molecule like this compound as a starting scaffold, computational chemistry allows for the systematic investigation of structure-property relationships. acs.org
Key design principles that can be explored computationally include:
Tuning Frontier Orbitals: Systematically replacing the bromine atom with different electron-withdrawing or -donating groups to precisely control the HOMO and LUMO energy levels for better energy level alignment in a device. whiterose.ac.uknih.gov
Modifying Solubility and Morphology: Altering the length and branching of the alkyl side chain to control solubility in different solvents and to influence the intermolecular packing in thin films, which is crucial for optimizing charge transport. harvard.edursc.org
Extending Conjugation: Computationally modeling the extension of the bithiophene core to terthiophene or longer oligomers to study the effect of conjugation length on the absorption spectrum and band gap. nih.govaip.org
Screening for New Functionalities: Using the molecule as a building block in simulated polymerization reactions or by coupling it with other moieties to predict the properties of novel copolymers or complex chromophores for applications ranging from solar cells to nonlinear optics. nih.govacs.org
This computational-led approach enables the pre-screening of a vast number of potential derivatives, identifying the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of high-performance organic electronic materials. researchgate.net
Structure Performance Relationships in Organic Electronic Materials Derived from 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene
Influence of 2-Ethylhexyl Side Chains on Molecular Packing and Intermolecular Interactions
The 2-ethylhexyl side chain, a branched alkyl group, plays a pivotal role in dictating the solid-state properties of polymers derived from 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene. Its primary function is to impart solubility in common organic solvents, which is essential for solution-based processing of thin films for electronic devices. However, its influence extends far beyond simple solubilization, significantly affecting molecular packing and intermolecular interactions.
The branched nature of the 2-ethylhexyl group introduces steric hindrance that can disrupt the close packing of polymer backbones. tum.de Unlike linear alkyl chains which can interdigitate and promote highly ordered, crystalline structures, the bulkier 2-ethylhexyl groups prevent polymer chains from stacking in a perfectly ordered fashion. tum.deescholarship.org This often leads to materials with lower crystallinity and a more amorphous structure. tum.de
Despite the tendency to reduce crystallinity, the specific stereochemistry of the side chain can have a surprising effect. Studies on similar conjugated polymers have revealed that using stereochemically pure (chiral) 2-ethylhexyl side chains can lead to more ordered packing compared to their racemic counterparts. acs.orgbohrium.com For instance, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) analysis of poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b′]dithiophene)-2,6-diyl-alt-(2,1,3-benzothiadiazole)] (PCPDTBT) showed that the derivative with chiral side chains (PCPDTBT*) exhibited tighter packing and a smaller π-π stacking distance (0.38 nm) compared to the racemic version (0.40 nm). acs.org This suggests that the specific conformation of the chiral side chain can mediate interchain contacts more effectively, translating to improved solid-state order. acs.org
The steric repulsion from these side chains also influences the conformation of the bithiophene units themselves. In oligothiophenes, the presence of hexyl side chains has been shown to favor a syn conformation of the terminal thiophene (B33073) rings, whereas unsubstituted analogs typically adopt the more common anti conformation. researchgate.netrsc.org These conformational preferences, driven by a balance of steric interactions and electronic effects, directly impact the planarity of the polymer backbone and the efficiency of intermolecular charge transport.
Table 1: Impact of Side Chain Structure on Polymer Packing Properties
| Polymer System | Side Chain Type | Key Finding | π-π Stacking Distance (nm) | Reference |
|---|---|---|---|---|
| PCPDTBT | Racemic 2-ethylhexyl | Standard packing | 0.40 | acs.org |
| PCPDTBT* | Chiral 2-ethylhexyl | Tighter packing, more ordered | 0.38 | acs.org |
| Oligo-BTTT | Hexyl | Induces syn conformation | N/A | researchgate.net |
Impact of Regioregularity and Molecular Weight on Charge Carrier Mobility
For polymers synthesized from asymmetric monomers like this compound, the regioregularity—the specific orientation of monomer units along the polymer chain—is a critical determinant of electronic performance. High regioregularity, specifically a head-to-tail (HT) arrangement, leads to a more planar polymer backbone with fewer conformational defects. ucla.edu This increased planarity enhances π-orbital overlap along the chain (intrachain transport) and facilitates more ordered packing between chains (interchain transport), both of which are essential for efficient charge carrier mobility. rsc.orgucla.edu
Studies on the well-researched polymer poly(3-hexylthiophene) (P3HT), a close structural analog, have demonstrated this relationship conclusively. Increasing the regioregularity of P3HT from 93% to 99% resulted in a four-fold increase in charge carrier mobility. bohrium.com This improvement was attributed to longer structural coherence lengths and a reduction in defect sites along the polymer chains. bohrium.com The presence of head-to-head or tail-to-tail couplings in less regioregular polymers introduces significant torsion in the backbone, disrupting π-conjugation and creating traps for charge carriers. rsc.org
Molecular weight (MW) is another crucial parameter that strongly influences charge carrier mobility. Generally, mobility increases with increasing molecular weight up to a certain saturation point. semanticscholar.orgmdpi.comnih.gov Low-MW polymers tend to form small, disconnected crystalline domains, forcing charge carriers to hop across numerous grain boundaries, which is an inefficient process. mdpi.com As the molecular weight increases, the longer polymer chains can act as "tie chains," physically connecting these crystalline domains and providing a more direct pathway for charge transport. bohrium.com This enhanced connectivity throughout the film significantly reduces the number of transport-limiting hops, leading to a dramatic increase in mobility. For regioregular P3HT, mobility has been shown to increase by several orders of magnitude as the MW is increased from ~3 kDa to ~30 kDa. semanticscholar.orgnih.gov
Table 2: Correlation of Molecular Weight and Hole Mobility in Regioregular P3HT Diodes
| Number Average Molecular Weight ( kg/mol ) | Hole Mobility (μh) at Room Temperature (cm²/V·s) | Activation Energy (meV) | Reference |
|---|---|---|---|
| 2.9 | 1.33 × 10⁻⁵ | 143 | nih.gov |
| 11.0 | 1.50 × 10⁻⁴ | 131 | nih.gov |
Role of Bithiophene Units in Determining Band Gap and Energy Levels
The 2,2'-bithiophene (B32781) unit forms the core of the π-conjugated backbone in polymers derived from this compound, and as such, it is fundamental in establishing the material's electronic energy levels and optical band gap. The electronic structure of conjugated polymers is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two levels defines the band gap (Eg), which determines the wavelengths of light the material can absorb and emit.
The bithiophene unit, being an electron-rich moiety, primarily contributes to the HOMO level of the resulting polymer. jst.go.jp In donor-acceptor (D-A) copolymers, where bithiophene units are alternated with electron-deficient units, the HOMO is largely localized on the bithiophene donor segments, while the LUMO is concentrated on the acceptor segments. jst.go.jp This spatial separation of frontier orbitals is the basis for the intramolecular charge transfer (ICT) that governs the optical properties of these materials.
Furthermore, chemical modification of the bithiophene unit itself can precisely tune the energy levels. Introducing electron-withdrawing groups (like cyano or fluorine) to the bithiophene bridge can significantly lower both the HOMO and LUMO levels. semanticscholar.orgjst.go.jp This is a powerful strategy for designing materials with deep HOMO levels, which is desirable for achieving high open-circuit voltages (Voc) in organic solar cells and for improving air stability. Conversely, adding electron-donating groups can raise the energy levels. This inherent tunability of the bithiophene unit makes it an exceptionally valuable component in the design of organic semiconductors for specific applications.
Table 3: Frontier Energy Levels and Band Gaps of Bithiophene-Based Materials
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| Bithiopheneimide Homopolymer | -6.18 | -3.10 | 3.08 | rsc.org |
| P(Ge-DTBT) | -5.40 | -3.27 | 2.13 | semanticscholar.org |
| P(Ge-DTCNBT) (one cyano group) | -5.45 | -3.54 | 1.91 | semanticscholar.org |
Effects of Polymer Blending and Heterojunction Formation on Device Performance
In most organic electronic applications, particularly organic solar cells (OSCs), polymers derived from this compound are not used in isolation. Instead, they are blended with an electron-accepting material to form a bulk heterojunction (BHJ) active layer. rsc.orgucla.edu This creates a nanoscale interpenetrating network of donor and acceptor domains, with a large interfacial area between them. This interface is crucial for device function, as it is where photo-generated excitons (bound electron-hole pairs) are separated into free charge carriers. acs.org
The performance of a BHJ solar cell is highly sensitive to the choice of acceptor and the donor:acceptor blend ratio. When a bithiophene-based polymer is blended with a fullerene derivative like PC₇₁BM, the blend ratio must be optimized to balance light absorption (which is dominated by the polymer) and charge transport. For the polymer poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2), an optimized weight ratio of 1:2 with PCBM yielded the highest power conversion efficiency (PCE) of 2.46%. rsc.org
A more advanced strategy is the formation of ternary blends, where a third component is added to the donor-acceptor pair. researchgate.netjst.go.jp This third component can be another donor polymer or a small molecule that complements the absorption spectrum of the primary donor, leading to a higher short-circuit current density (Jsc). tum.dejst.go.jp In a system using a bithiophene imide-based polymer donor (PBTI-FR) blended with another polymer donor (PM6) and a non-fullerene acceptor (L8-BO), the ternary blend achieved a remarkable PCE of 20.52%. researchgate.net The success of this ternary system was attributed to the formation of a stable "alloy donor" structure, which not only broadened light absorption but also reduced energy loss and fine-tuned the film nanomorphology for improved exciton (B1674681) dissociation and charge transport. researchgate.net The formation of a cascade energy level alignment between the two donors and the acceptor can provide an additional driving force for more efficient charge transfer, further enhancing device performance. tum.de
Table 4: Device Performance of Bithiophene-Based Polymer Solar Cells
| Active Layer System | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|
| F6T2:PCBM (1:2 ratio) | 0.86 | 5.05 | 56.7 | 2.46 | rsc.org |
| FBT(TDPP-T)₂:PC₇₁BM (as-cast) | 0.81 | 12.01 | 70.62 | 6.86 | rsc.org |
| FBT(TDPP-T)₂:PC₇₁BM (annealed) | 0.82 | 16.14 | 73.52 | 9.00 | rsc.org |
Morphological Control and its Correlation with Device Efficiency
The efficiency of organic electronic devices, especially solar cells, is inextricably linked to the nanoscale morphology of the active layer thin film. mdpi.comacs.org For bulk heterojunctions made with bithiophene-based polymers, achieving an optimal morphology involves creating a bicontinuous interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). rsc.orgacs.org This ensures that excitons generated in either phase can reach a donor-acceptor interface before recombining, while also providing continuous pathways for the separated electrons and holes to travel to their respective electrodes. acs.org
Several processing techniques are employed to control and optimize this morphology. Solvent annealing , where the cast film is exposed to solvent vapor for a controlled period, is a widely used method. ucla.edunih.gov The solvent vapor plasticizes the film, allowing the polymer chains and acceptor molecules to reorganize into a more thermodynamically favorable, phase-separated morphology. This process can increase the crystallinity of the polymer domains and improve the purity of the phases, leading to enhanced charge mobility and device performance. ucla.edunih.gov For P3HT-based devices, solvent annealing has been shown to restore the ordered, crystalline structure of the polymer even at high acceptor loadings, significantly improving device efficiency. ucla.edu
The use of solvent additives is another powerful technique. researchgate.netsemanticscholar.org Small amounts (typically a few volume percent) of a high-boiling-point solvent, such as 1,8-diiodooctane (DIO), are added to the main processing solvent. semanticscholar.orgacs.org During film drying, the more volatile main solvent evaporates first, leaving the additive behind to keep the film in a quasi-solution state for a longer period. This extended drying time allows for more extensive phase separation and self-organization. Studies have shown that additives like DIO can selectively dissolve acceptor aggregates, allowing for better intercalation with the polymer domains, thereby optimizing the domain size and the interfacial area. bohrium.comsemanticscholar.org
Thermal annealing , which involves heating the film after deposition, is also used to improve morphology. stanford.eduresearchgate.net Heating the film above the glass transition temperature of the components provides the thermal energy needed for molecular rearrangement, leading to increased crystallinity and improved phase separation. However, excessive annealing can lead to overly large domains, which reduces the interfacial area and can hinder exciton dissociation, thereby decreasing device efficiency. researchgate.net The correlation is direct: a well-controlled nanoscale morphology with appropriate phase separation and high crystallinity leads to efficient exciton dissociation, balanced charge transport, and reduced recombination, all of which culminate in higher device efficiency. researchgate.netmdpi.com
Applications and Device Architectures Utilizing Materials Based on 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, polymers derived from 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene are predominantly employed as electron donor materials within the photoactive layer of bulk heterojunction (BHJ) solar cells. The 2-ethylhexyl group ensures solubility and processability, while the bithiophene unit provides the conjugated backbone necessary for charge transport. The bromine atom serves as a reactive site for polymerization, typically through cross-coupling reactions like Stille or Suzuki polymerization, allowing for the creation of donor-acceptor (D-A) copolymers.
Donor-Acceptor Polymer Designs for Bulk Heterojunction Solar Cells
The design of donor-acceptor (D-A) copolymers is a key strategy to enhance the performance of organic solar cells. By alternating electron-donating and electron-accepting moieties along the polymer backbone, it is possible to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum. rsc.org The this compound unit typically acts as the precursor for the donor segment in these copolymers.
A notable example involves the synthesis of asymmetric homopolymers where the monomer unit itself contains both donor and acceptor characteristics. For instance, polymers like PBDTT-S-BDTT-Cl and PBDTT-BDTT-S are synthesized from monomers derived from this compound. nih.gov In these architectures, the alkylthio-thiophenyl substituted benzodithiophene (BDTTS) acts as a key structural moiety. nih.gov The performance of these polymers in BHJ solar cells, when blended with a non-fullerene acceptor, is highly dependent on the resulting polymer structure and morphology.
The photovoltaic performance of a solar cell based on the asymmetric polymer PBDTT-BDTT-S paired with the non-fullerene acceptor BTP-eC9 is detailed in the table below. The device exhibited a power conversion efficiency (PCE) of 11.5%. nih.gov
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 11.5% |
| Open-Circuit Voltage (VOC) | 0.88 V |
| Short-Circuit Current Density (JSC) | 22.04 mA·cm-2 |
| Fill Factor (FF) | 65.87% |
Table 1: Photovoltaic performance of a PBDTT-BDTT-S:BTP-eC9 based organic solar cell. nih.gov
Non-Fullerene Acceptor Integration Strategies
The integration of non-fullerene acceptors (NFAs) has been a significant advancement in OPV technology, offering advantages over traditional fullerene-based acceptors, such as tunable energy levels and broader absorption spectra. nih.govprinceton.edu The success of OPVs utilizing polymers derived from this compound is critically dependent on the selection of a suitable NFA.
The strategy involves matching the energy levels of the donor polymer with the NFA to ensure efficient exciton (B1674681) dissociation at the donor-acceptor interface and to maximize the open-circuit voltage (VOC). nih.gov Furthermore, the morphology of the bulk heterojunction blend, which is influenced by the molecular structure of both the donor polymer and the NFA, plays a crucial role in charge transport and collection. rsc.org
For polymers like PBDTT-BDTT-S, the choice of an NFA like BTP-eC9 has been shown to yield high power conversion efficiencies. nih.gov The favorable blend morphology and electronic properties of this donor-acceptor pair facilitate efficient charge generation and transport, leading to high short-circuit currents and fill factors. nih.gov The development of new NFAs continues to be an active area of research, with the goal of further optimizing their compatibility with bithiophene-based donor polymers. ntu.edu.twnih.gov
Organic Field-Effect Transistors (OFETs)
While the primary application of polymers derived from this compound appears to be in OPVs, the inherent charge-carrying capabilities of polythiophene-based materials also make them suitable for use as the active layer in organic field-effect transistors (OFETs). The 2-ethylhexyl side chains are crucial for enabling solution-processing, a key advantage for fabricating large-area and flexible electronics. chemicalbook.com
Active Layer Formation and Device Fabrication Protocols
The fabrication of OFETs using polymers derived from this compound typically involves solution-based deposition techniques such as spin-coating. ntu.edu.tw The polymer is first dissolved in a suitable organic solvent, and the resulting solution is then deposited onto a substrate that has pre-patterned source, drain, and gate electrodes. The choice of solvent and deposition parameters, such as spin speed and annealing temperature, significantly influences the morphology of the polymer thin film and, consequently, the device performance. rsc.org
The molecular weight of the polymer has a pronounced effect on the charge carrier mobility. nih.gov For instance, in poly(3,3'''-dioctyl-2,2':5',2''-terthiophene), a related oligo-thiophene polymer, increasing the degree of polymerization leads to a significant increase in charge carrier mobility. nih.gov This is attributed to improved intermolecular connectivity and charge transport pathways in higher molecular weight polymers.
Device architectures for OFETs can vary, with bottom-gate, top-contact and top-gate, bottom-contact being common configurations. acs.org The performance of OFETs based on bithiophene-imide polymers has been shown to be influenced by the device architecture, with top-gate configurations sometimes yielding higher mobilities. acs.org
Charge Carrier Transport Mechanisms
In polymers derived from this compound, charge transport occurs via the hopping of charge carriers (holes or electrons) between localized states on the conjugated polymer chains. The efficiency of this process, quantified by the charge carrier mobility, is highly dependent on the degree of order within the polymer film. rsc.org
The introduction of bulky side chains like 2-ethylhexyl can influence the intermolecular packing of the polymer chains. While necessary for solubility, these side chains can also affect the π-π stacking distance between polymer backbones, which is a critical parameter for efficient charge transport. nih.gov Studies on related poly[(3-alkylthio)thiophene]s have shown that the presence of branched side chains like 2-ethylhexylthio can lead to enhanced crystallinity and charge mobility compared to their linear counterparts. nih.gov
The charge carrier mobility in OFETs is a key performance metric. For bithiophene-imide based polymers, hole mobilities approaching 0.1 cm2 V-1 s-1 have been reported in top-gate OFETs. acs.org In a study on cyclopentadithiophene based polymers, which share structural similarities, hole mobilities of up to 3.7 × 10−3 cm2 V−1 s−1 were measured. ntu.edu.tw
| Polymer System | Device Architecture | Hole Mobility (cm2 V-1 s-1) | Electron Mobility (cm2 V-1 s-1) |
| Bithiophene-Imide Copolymer (P2) | Top-Gate/Bottom-Contact | ~10-3 | - |
| Bithiophene-Imide Copolymer (P3) | Top-Gate/Bottom-Contact | ~10-2 | - |
| Cyclopentadithiophene-Bithiophene Copolymer | Spin-Coated Film | up to 3.7 × 10-3 | - |
Table 2: Representative charge carrier mobilities for OFETs based on bithiophene-containing polymers. ntu.edu.twacs.org
Organic Light-Emitting Diodes (OLEDs)
The use of this compound and its direct polymeric derivatives in organic light-emitting diodes (OLEDs) is less documented in readily available research compared to their application in OPVs and OFETs. However, the fundamental properties of bithiophene-containing polymers suggest potential utility in OLEDs, either as part of the emissive layer or as charge-transporting layers.
In general, conjugated polymers are utilized in OLEDs due to their ability to conduct charge and emit light upon the recombination of electrons and holes. researchgate.net The color of the emitted light is determined by the energy bandgap of the polymer. By modifying the chemical structure of the polymer, for example, by creating copolymers, the emission color can be tuned.
Bithiophene units are known to be electron-rich and can be incorporated into polymer backbones to influence the electronic properties and promote crystallinity. ossila.com In the context of OLEDs, polymers containing bithiophene could potentially serve as host materials for phosphorescent or fluorescent emitters, or as hole-transporting materials due to the p-type nature of many polythiophenes. The 2-ethylhexyl side chain would again be beneficial for solution-based fabrication of the OLED layers. While specific device performance data for OLEDs based solely on polymers from this compound is not prevalent, the general characteristics of bithiophene polymers make them candidates for further research in this area. ossila.com
Emissive Layer Development and Color Tuning
In the field of Organic Light-Emitting Diodes (OLEDs), the emissive layer is the heart of the device, where electrical energy is converted into light. The bithiophene unit in this compound provides a conjugated backbone that, when polymerized, can support the electroluminescence required for this layer.
The color of the emitted light from a conjugated polymer is determined by its electronic bandgap—the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For polymers based on bithiophene, this bandgap can be modified in several ways:
Copolymerization: By copolymerizing 5'-(2-ethylhexyl)-2,2'-bithiophene units with other aromatic or heteroaromatic monomers (acceptor units), the electronic properties of the resulting polymer can be finely tuned. Introducing electron-withdrawing units can lower the LUMO level, often leading to a red-shift in emission, while incorporating electron-donating units can have the opposite effect.
Side-Chain Engineering: The 2-ethylhexyl side chain, while primarily for solubility, can influence the solid-state packing of the polymer chains. This intermolecular arrangement affects the effective conjugation length and, consequently, the emission color. While not a primary method for color tuning, it plays a secondary role in the final device performance.
For instance, studies on copolymers incorporating bithiophene units with diketopyrrolopyrrole (DPP) have demonstrated significant control over the emission spectrum, achieving colors from green to near-infrared. While specific data for polymers from this compound is not available, the principle remains the same. The bromine atom on the monomer is the reactive site for polymerization, typically via cross-coupling reactions like Stille or Suzuki, which allows for precise control over the alternating copolymer structure.
Charge Injection and Recombination Processes
Efficient OLED performance relies on the balanced injection of holes and electrons from the anode and cathode, respectively, and their subsequent recombination within the emissive layer. The properties of polymers derived from this compound would significantly influence these processes.
Charge Injection: The HOMO and LUMO energy levels of the polymer must align with the work functions of the adjacent electrode and charge-transport layers to minimize the energy barrier for injection. Polythiophenes are generally known as p-type (hole-transporting) materials due to their relatively high-lying HOMO levels. The HOMO/LUMO levels of copolymers containing 3,3′-dicyano-2,2′-bithiophene have been shown to be dramatically lowered by the introduction of cyano groups, shifting from -5.41/-3.67 eV to -6.15/-3.92 eV in some cases, which facilitates electron injection. rsc.org Similar strategies could be applied to polymers using the 2-ethylhexyl substituted monomer to create materials with ambipolar or n-type characteristics.
Charge Transport and Recombination: Once injected, charge carriers must move through the polymer matrix. The 2-ethylhexyl side chains prevent excessive aggregation, maintaining good solubility for solution-based processing while also influencing the thin-film morphology. The mobility of charge carriers is a critical factor; for example, a study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reported hole mobilities around 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org Efficient recombination of electrons and holes within the emissive layer leads to the generation of excitons, which then decay radiatively to produce light.
Thermoelectric Devices and Energy Harvesting Technologies
Thermoelectric materials can convert waste heat into useful electrical energy, a property quantified by the dimensionless figure of merit (ZT). This value depends on the material's Seebeck coefficient, electrical conductivity, and thermal conductivity. Conjugated polymers are being explored as flexible, lightweight alternatives to traditional inorganic thermoelectric materials.
Polymers based on this compound could be engineered for thermoelectric applications through:
Doping: To be effective, the polymer must be doped to increase its charge carrier concentration and, therefore, its electrical conductivity. The bithiophene backbone provides a pathway for charge carriers, and the 2-ethylhexyl group ensures processability, which is crucial for device fabrication.
Morphology Control: The performance of thermoelectric polymers is highly dependent on the arrangement of the polymer chains. A high degree of order can enhance electrical conductivity without significantly increasing thermal conductivity, thereby improving the ZT value.
While specific ZT values for polymers derived from this monomer are not documented, research on related systems provides insight. For example, n-type benzodifuranone-based copolymers have achieved power factors up to 8 µW m⁻¹ K⁻² through orientation and doping. nih.gov This highlights the potential of engineering thiophene-based polymers for efficient energy harvesting.
Sensors and Actuators Based on Conjugated Polymer Networks
The electronic properties of conjugated polymers can be sensitive to their local environment, making them excellent candidates for chemical sensors. When a target analyte interacts with the polymer, it can induce changes in conductivity, fluorescence, or color, which can be measured.
Sensor Development: Polymers from this compound could be functionalized to create sensors for various analytes. For example, incorporating specific receptor sites into the polymer structure could lead to high selectivity. The general principle involves the analyte modulating the polymer's conjugation, leading to a detectable signal. Studies have shown that polythiophenes with crown ether pendants can act as ion sensors by changing their electrochemical properties upon ion complexation. 20.210.105
Actuators: Conjugated polymer actuators are materials that change their shape or size in response to an electrical stimulus. This actuation is typically driven by the reversible doping and de-doping of the polymer, which involves ion exchange with a surrounding electrolyte, causing the polymer to swell or contract. The flexible nature of polymers containing 2-ethylhexyl side chains would be advantageous for creating robust and flexible actuator devices. The development of covalent adaptable networks (CANs) in polymer actuators has introduced advanced functions like reprogrammability and self-healing, which could theoretically be integrated into networks based on this bithiophene monomer. rsc.org
Advanced Fabrication and Processing Techniques for Thin Films of 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene Derivatives
Solution Processing Methods
Solution-based deposition techniques are highly favored for organic semiconductors due to their potential for low-cost, large-area, and high-throughput manufacturing. These methods involve dissolving the organic material in a suitable solvent and then applying this solution to a substrate.
Spin-Coating Optimization for Film Uniformity
Spin-coating is a widely used laboratory-scale technique for producing uniform thin films. The process involves dispensing a solution of the material onto a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, leaving a thin film of the material.
The final properties of the spin-coated film, such as thickness, uniformity, and morphology, are highly dependent on several key parameters:
Spin Speed: Higher spin speeds generally result in thinner films as more of the solution is spun off the substrate. The relationship between film thickness (h) and spin speed (ω) can often be approximated by h ∝ ω⁻⁰.⁵.
Solution Concentration: More concentrated solutions lead to thicker films, as more material is deposited per unit volume of the solvent.
Solvent Properties: The volatility and viscosity of the solvent are crucial. A more volatile solvent evaporates faster, which can lead to rapid film formation and potentially a more amorphous (less crystalline) structure. The choice of solvent can also influence the solubility of the compound and the resulting molecular packing in the solid state.
For small molecules like substituted bithiophenes, the goal of spin-coating optimization is often to achieve a balance between film uniformity and the desired molecular ordering. This typically involves experimenting with a range of spin speeds and solution concentrations. For instance, in the fabrication of organic thin-film transistors (OTFTs) from small molecules, achieving a highly ordered, crystalline film is often desirable for maximizing charge carrier mobility.
Illustrative Spin-Coating Parameters for Oligothiophene-based Small Molecules
| Parameter | Typical Range | Effect on Film |
| Solution Concentration | 0.1 - 2.0 wt% | Higher concentration generally leads to thicker films. |
| Spin Speed | 500 - 6000 rpm | Higher speed results in thinner films. |
| Solvent | Chloroform (B151607), Toluene, Chlorobenzene | Solvent choice affects solubility, drying time, and film morphology. |
| Substrate Temperature | 25 - 80 °C | Can influence solvent evaporation rate and molecular ordering. |
This table is illustrative and shows typical parameter ranges for solution-processed oligothiophene small molecules. Optimal parameters for 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene would need to be determined experimentally.
Blade Coating and Slot-Die Coating for Large-Area Applications
For manufacturing on a larger scale, techniques like blade coating (also known as doctor blading) and slot-die coating are more suitable than spin-coating. These methods are compatible with roll-to-roll processing, enabling continuous production of organic electronic devices on flexible substrates.
Blade Coating: In this method, a blade is moved at a constant speed and a set distance from the substrate, spreading the solution into a uniform film. The film thickness is controlled by the coating speed, the gap between the blade and the substrate, and the viscosity of the solution. Blade coating has been shown to produce highly crystalline films of organic semiconductors, which is advantageous for device performance. For example, studies on poly(3-hexylthiophene), a well-known thiophene-based polymer, have demonstrated that blade coating can lead to different crystalline polymorphs compared to spin coating, highlighting the influence of the deposition technique on the final film microstructure. rsc.org
Slot-Die Coating: This is a pre-metered coating technique where the ink is precisely delivered to the substrate through a narrow slot in the coating head. ossila.com The film thickness is determined by the ink flow rate, the coating width, and the web speed. ossila.com Slot-die coating is highly scalable and offers excellent control over film thickness and uniformity with minimal material waste, making it a very attractive method for industrial production. ossila.com
Inkjet Printing and Roll-to-Roll Processing
Inkjet printing is an additive manufacturing technique that deposits picoliter-sized droplets of a functional ink onto a substrate in a digitally defined pattern. acs.org This method offers significant advantages in terms of material efficiency and the ability to create complex device architectures without the need for masks. For inkjet printing of organic semiconductors, the formulation of the ink is critical. The ink must have appropriate viscosity and surface tension to ensure stable droplet formation and ejection from the printer nozzle. acs.org Furthermore, the solvent system needs to be carefully chosen to control the drying process and prevent undesirable effects like the "coffee ring" phenomenon, where the material aggregates at the edge of the dried droplet.
Roll-to-roll (R2R) processing is a manufacturing platform that enables the continuous fabrication of electronic devices on flexible substrates. It integrates various deposition and patterning steps, such as slot-die coating or printing, into a single, continuous process. R2R is considered the key enabling technology for the low-cost, high-volume production of flexible organic electronics, such as solar cells and displays.
Vapor Deposition Techniques
Vapor deposition techniques are solvent-free methods for thin film fabrication that are carried out under vacuum. These methods are particularly well-suited for small molecules that can be sublimed without decomposition.
Thermal Evaporation is a physical vapor deposition (PVD) technique where the source material is heated in a high vacuum environment until it evaporates or sublimes. The vapor then travels and condenses on a cooler substrate, forming a thin film. The thickness of the film can be precisely controlled by monitoring the deposition rate with a quartz crystal microbalance. Thermal evaporation is a well-established technique for producing high-purity, uniform thin films of small organic molecules. For some organic semiconductors, the substrate temperature during deposition can be controlled to influence the molecular packing and crystallinity of the resulting film.
Chemical Vapor Deposition (CVD) involves the reaction of precursor gases on a heated substrate to form a solid thin film. While less common for pre-synthesized small molecules like this compound, CVD can be used to synthesize and deposit certain organic and polymeric films directly onto a substrate.
Post-Processing Treatments for Enhanced Morphology and Performance
After the initial deposition of the thin film, post-processing treatments are often employed to further improve the film's morphology, crystallinity, and ultimately, the performance of the electronic device.
Thermal Annealing Strategies
Thermal annealing is a common and effective post-processing technique where the fabricated thin film is heated to a specific temperature for a certain duration. This process provides thermal energy to the molecules, allowing them to rearrange into a more ordered and thermodynamically stable state. For semi-crystalline organic materials, annealing at a temperature above the glass transition temperature but below the melting point can lead to:
Improved Molecular Packing: Molecules can adopt a more favorable packing arrangement, which can facilitate better charge transport between adjacent molecules.
Reduced Film Defects: Annealing can help to reduce the density of defects and voids within the film.
The optimal annealing temperature and time are highly material-dependent and must be determined experimentally. In some cases, a two-step annealing process can be beneficial for achieving a desired film morphology. rsc.org The environment in which annealing is performed (e.g., in an inert atmosphere like nitrogen or argon, or under vacuum) is also important to prevent degradation of the organic material.
Illustrative Effects of Thermal Annealing on Organic Semiconductor Films
| Annealing Temperature | Effect on Morphology | Impact on Device Performance |
| Below Glass Transition (Tg) | Minimal changes in molecular arrangement. | Little to no improvement in performance. |
| Above Tg, Below Melting (Tm) | Increased crystallinity, larger grain sizes, improved molecular ordering. | Often leads to higher charge carrier mobility and improved device efficiency. |
| Near or Above Tm | Can lead to film dewetting or the formation of large, disconnected crystalline domains. | May result in decreased device performance due to poor film connectivity. |
This table provides a general summary of the effects of thermal annealing on semi-crystalline organic semiconductor films. The specific outcomes for this compound would depend on its thermal properties.
Solvent Vapor Annealing (SVA) Methodologies
Solvent vapor annealing (SVA) has emerged as a powerful and versatile post-processing technique to enhance the crystallinity and molecular organization of solution-processed organic semiconductor thin films. The process involves exposing the film to a saturated vapor of a specific solvent, which plasticizes the material, allowing for molecular rearrangement into a more ordered, thermodynamically favorable state. The choice of solvent, annealing time, and temperature are critical parameters that dictate the final film morphology.
While specific research detailing the SVA of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar small molecule and polymeric bithiophene-based systems. For instance, in studies of other small molecule organic semiconductors, solvents like tetrahydrofuran (B95107) (THF) and chloroform have been used for SVA. nih.gov The choice of solvent is critical; a "good" solvent can lead to significant dissolution and subsequent recrystallization, potentially causing excessive coarsening of the film, while a more moderate solvent may induce more controlled and desirable morphological changes. nih.gov
The effectiveness of SVA is often evaluated by observing changes in film crystallinity and domain size. Techniques such as grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) are typically employed to characterize these changes. For example, in related systems, SVA has been shown to significantly increase the correlation lengths of crystalline domains and improve the phase purity of the active layer. nih.gov
A hypothetical SVA process for a thin film of a this compound derivative could involve the parameters outlined in the table below. These parameters are based on typical values used for other solution-processed small molecule organic semiconductors.
| Parameter | Range/Value | Purpose |
| Solvent | Tetrahydrofuran (THF), Chloroform, Dichloromethane (B109758) | To plasticize the thin film and promote molecular rearrangement. |
| Annealing Time | 1 min - 60 min | To control the extent of molecular reordering. Shorter times may be insufficient, while longer times can lead to excessive coarsening. |
| Temperature | Room Temperature - 60 °C | To control the solvent vapor pressure and the kinetics of the annealing process. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent degradation of the organic semiconductor. |
This table presents a hypothetical set of parameters for SVA of a this compound derivative thin film, based on common practices for other organic semiconductors. The optimal conditions would need to be determined experimentally.
Interface Engineering and Electrode Modifications
The interfaces between the organic semiconductor and the dielectric layer, as well as with the source and drain electrodes, play a pivotal role in the performance of organic field-effect transistors (OFETs). Proper interface engineering can reduce charge carrier trapping, lower contact resistance, and improve charge injection efficiency.
One of the most effective strategies for electrode modification is the use of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that can be chemically bonded to the electrode surface, altering its work function and surface energy. For p-type organic semiconductors like many bithiophene derivatives, high work function electrodes such as gold (Au) are typically used. However, a mismatch between the work function of the electrode and the highest occupied molecular orbital (HOMO) of the semiconductor can still create a significant energy barrier for charge injection.
SAMs, such as those formed from fluorinated thiols like pentafluorobenzenethiol (PFBT), can be used to modify the work function of gold electrodes. The strong electron-withdrawing nature of the fluorine atoms in PFBT creates a dipole moment at the electrode surface, which can increase the work function of gold and thereby reduce the hole injection barrier. While direct studies on this compound are limited, research on other small molecule semiconductors has demonstrated the efficacy of this approach.
A common method involves immersing the substrate with pre-patterned electrodes in a dilute solution of the SAM-forming molecule. An alternative, more streamlined approach is the "self-forming" modification, where the SAM-forming molecule is mixed directly into the semiconductor solution before deposition. During film formation, the thiol group of the PFBT selectively chemisorbs onto the gold electrodes.
The table below summarizes common materials and their roles in interface engineering for bithiophene-based OFETs.
| Interface Component | Material Example | Function |
| Electrode Material | Gold (Au) | Provides a conductive path for charge carriers. |
| Self-Assembled Monolayer (SAM) | Pentafluorobenzenethiol (PFBT) | Modifies the electrode work function to improve charge injection. |
| Dielectric Surface Treatment | Hexamethyldisilazane (B44280) (HMDS), Octadecyltrichlorosilane (B89594) (OTS) | Reduces charge trapping sites at the semiconductor-dielectric interface by passivating hydroxyl groups on the oxide surface and promoting better film growth. nih.gov |
| Semiconductor | This compound Derivative | The active charge-transporting layer. |
This table provides examples of materials commonly used for interface and electrode modification in organic field-effect transistors based on thiophene (B33073) compounds.
In addition to electrode modification, treatment of the dielectric surface is also critical. For silicon dioxide (SiO2), a common gate dielectric, the surface is often treated with agents like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). These treatments passivate surface hydroxyl groups, which can act as charge traps, and create a more hydrophobic surface that can promote more ordered growth of the organic semiconductor film. nih.gov For instance, studies on other bithiophene derivatives have shown that deposition on an OTS-treated SiO2 surface leads to the formation of larger, more well-defined crystalline domains compared to pristine SiO2. nih.gov
By combining advanced film formation techniques like SVA with meticulous interface and electrode engineering, the full potential of this compound and its derivatives as high-performance organic semiconductors can be realized.
Emerging Research Frontiers and Future Prospects of 5 Bromo 5 2 Ethylhexyl 2,2 Bithiophene in Functional Materials
Integration in Perovskite Solar Cells as Hole Transporting Materials
Perovskite solar cells (PSCs) have garnered immense attention as a next-generation photovoltaic technology, with power conversion efficiencies (PCEs) rapidly increasing. rsc.org A critical component of high-performance PSCs is the hole transporting material (HTM), which selectively extracts and transports positive charge carriers from the perovskite layer to the electrode. While the state-of-the-art HTM, spiro-OMeTAD, has enabled high efficiencies, its complex synthesis and high cost are significant hurdles for commercialization. perovskite-info.com This has spurred the search for alternative, cost-effective HTMs.
Bithiophene-based molecules are promising candidates for HTMs due to their excellent charge-transporting properties and tunable energy levels. perovskite-info.comrsc.orgsciopen.com The 2,2'-bithiophene (B32781) core provides a planar and conjugated backbone conducive to efficient hole transport. The introduction of substituents, such as the 2-ethylhexyl group in 5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene, is a key strategy to enhance solubility and promote favorable film formation, which is crucial for achieving high-performance devices. perovskite-info.com
Recent research on various bithiophene derivatives has demonstrated their potential as effective HTMs. For instance, studies on 3,3'-bithiophene (B186561) derivatives have shown that these materials can function as dopant-free HTMs, achieving PCEs up to 9.73% with good air stability. rsc.orgrsc.org The unique molecular configurations and intermolecular interactions of these materials play a vital role in their performance. rsc.org Furthermore, the introduction of fluorine atoms into bithiophene-based HTMs has been shown to enhance intermolecular packing, lower the highest occupied molecular orbital (HOMO) energy level, and increase hole mobility, leading to PCEs exceeding 24%. perovskite-info.comsciopen.com
While direct experimental data on the performance of this compound in PSCs is still emerging, the promising results from structurally similar compounds suggest its significant potential. The combination of the electron-rich bithiophene core, the solubilizing 2-ethylhexyl chain, and the reactive bromine handle for further functionalization makes it a highly attractive target for future research in the development of low-cost, high-efficiency PSCs.
Table 1: Performance of Selected Bithiophene-Based Hole Transport Materials in Perovskite Solar Cells
| Hole Transport Material | Power Conversion Efficiency (PCE) | Reference |
| DEPT-SC (a 3,3'-bithiophene derivative) | 9.73% (dopant-free) | rsc.orgrsc.org |
| TP-F (a fluorine-substituted bithiophene) | >24% | perovskite-info.comsciopen.com |
| MPA-BTTI-based dopant-free PSCs | 21.17% | nih.gov |
Application in Bioelectronic Interfaces and Sensing Platforms
The field of bioelectronics, which merges biology with electronics, is rapidly advancing, with applications ranging from diagnostics to therapeutic devices. azosensors.com A key component of these technologies is the interface between the electronic device and the biological system. Organic semiconductors, particularly conjugated polymers and small molecules like this compound, are highly promising for these applications due to their inherent softness, biocompatibility, and tunable electronic properties.
Functionalized bithiophenes have been successfully employed in various bioelectronic devices, including organic electrochemical transistors (OECTs) and biosensors. ossila.comnih.gov OECTs are particularly well-suited for biosensing applications as they can operate in aqueous environments and provide high signal amplification. The performance of OECTs is critically dependent on the properties of the organic semiconductor used as the channel material. The introduction of glycolated side chains onto a bithiophene backbone, for instance, has been shown to result in high currents, transconductance, and fast switching speeds in OECTs operating in aqueous electrolytes. ossila.com This highlights the importance of side-chain engineering in tailoring the properties of bithiophene-based materials for bioelectronic applications.
The 2-ethylhexyl group in this compound can enhance the material's processability and film-forming properties, which are crucial for fabricating uniform and reliable bioelectronic interfaces. The bromine atom provides a convenient route for attaching specific biorecognition elements, such as enzymes or antibodies, to create highly selective biosensors. For example, a colorimetric sensor for cyanide ions was developed based on a functionalized bithiophene, demonstrating the potential of these materials in chemical sensing. nih.govresearchgate.net
While direct applications of this compound in bioelectronic devices have yet to be extensively reported, its structural features make it a compelling candidate for future research in this area. Its ability to be functionalized, combined with the inherent properties of the bithiophene core, could lead to the development of novel biosensors and bio-interfacing materials with enhanced performance and stability.
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of functional materials to minimize environmental impact. skpharmteco.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. The development of sustainable synthetic routes for compounds like this compound is crucial for their long-term viability in commercial applications.
Traditional methods for synthesizing substituted bithiophenes often rely on transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings. acs.org While these methods are effective, they often involve the use of toxic organotin reagents or palladium catalysts, which can be costly and environmentally problematic. acs.org Therefore, there is a growing interest in developing alternative, more sustainable synthetic strategies.
One promising approach is the Fiesselmann reaction, which allows for the synthesis of substituted thiophenes through a ring-closure reaction. acs.orgnih.gov This method can be more atom-economical and avoid the use of heavy metal catalysts. acs.orgnih.gov Additionally, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are being explored as a green alternative for the synthesis of heterocyclic compounds. researchgate.net
The choice of solvent is another critical aspect of green synthesis. Many common solvents, such as dichloromethane (B109758) and N,N-dimethylformamide (DMF), are toxic and have significant environmental footprints. skpharmteco.com Research into "solvent swaps" is actively being pursued to replace these hazardous solvents with greener alternatives, such as 2-methyltetrahydrofuran (B130290) or N-butylpyrrolidinone. skpharmteco.com For the synthesis of this compound, exploring such alternative solvents could significantly improve the sustainability of the process.
Furthermore, the use of protic ionic liquids as both solvents and catalysts has been shown to be a sustainable method for the synthesis of esters like bis(2-ethylhexyl) terephthalate. monash.edu Investigating similar approaches for the synthesis of this compound could lead to more environmentally friendly production methods.
Exploration of New Device Architectures and Multilayer Systems
The performance of organic electronic devices is not solely dependent on the properties of a single material but is often determined by the interplay between different layers in a multilayer architecture. The exploration of new device architectures and the integration of this compound into such systems represent a significant research frontier.
In the context of organic photovoltaics (OPVs), for example, multilayer structures are commonly employed to enhance light absorption and charge separation. Bithiophene derivatives have been used as donor materials in bulk-heterojunction (BHJ) OPVs, where they are blended with an acceptor material. bentham.co.ukresearchgate.net The development of non-fullerene acceptors (NFAs) has further expanded the possibilities for designing efficient OPVs. nih.gov The integration of this compound as a donor or as an interfacial layer in NFA-based OPVs could lead to improved device performance. The 2-ethylhexyl side chains can influence the morphology of the blend, which is a critical factor for achieving high efficiency.
Flexible electronics is another area where novel device architectures are being explored. The use of flexible substrates requires materials that are mechanically robust and can maintain their performance under bending stress. The solubility and processability of this compound make it suitable for solution-based deposition techniques, which are compatible with the fabrication of flexible devices. For instance, chiral n-type naphthalenediimide-bithiophene polymers have been used to create flexible high-performance circularly polarized light detectors. bioengineer.org This demonstrates the potential of bithiophene-based materials in advanced flexible electronic applications.
Furthermore, the bromine atom on the this compound molecule can be used to create well-defined block copolymers. acs.org These block copolymers can self-assemble into ordered nanostructures, which can be exploited in various device architectures to control the morphology and improve device performance. The ability to create such tailored nanostructures opens up new possibilities for designing highly efficient and stable organic electronic devices.
Advanced Characterization Beyond Conventional Techniques
A deep understanding of the structure-property relationships in functional materials is essential for rational design and optimization. While conventional characterization techniques provide valuable information, advanced techniques are often required to probe the intricate details of molecular packing, electronic structure, and charge transport in materials like this compound.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a single crystal. nih.govresearchgate.net For this compound, obtaining a single crystal structure would provide invaluable information about its molecular conformation, intermolecular interactions, and packing motif. This information is crucial for understanding how the 2-ethylhexyl side chain influences the solid-state structure and, consequently, the material's electronic properties. While the crystal structure of the parent compound, 3,3',5,5'-tetrabromo-2,2'-bithiophene, has been reported, similar detailed analysis for the 2-ethylhexyl derivative is a key area for future research. nih.gov
Advanced spectroscopic techniques can provide insights into the electronic properties and excited-state dynamics of the material. For example, time-resolved photoluminescence spectroscopy can be used to study the lifetime and diffusion of excitons, which are critical parameters for photovoltaic applications. Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis and could be used to determine the purity of the synthesized material with great precision. mdpi.com
Microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), are essential for characterizing the morphology of thin films. researchgate.net These techniques can reveal details about the domain size, phase separation, and crystallinity of the material, all of which have a profound impact on device performance. For instance, in BHJ solar cells, the nanoscale morphology of the donor-acceptor blend is a key determinant of the device efficiency.
Thermal analysis techniques like differential scanning calorimetry (DSC) can be used to investigate the thermal stability and phase transitions of the material. mdpi.com Understanding the thermal properties is crucial for assessing the material's suitability for practical applications, where long-term operational stability is required.
Theoretical Predictions Guiding Novel Material Discovery
Computational modeling and theoretical predictions have become indispensable tools in the field of materials science. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into the electronic structure, optical properties, and charge transport characteristics of new materials, thereby guiding experimental efforts and accelerating the discovery of novel functional materials. nih.govpan.pl
For this compound, theoretical studies can be employed to predict its key properties and guide its application in various devices. For example, DFT calculations can be used to determine the HOMO and LUMO energy levels of the molecule, which are crucial for assessing its potential as a hole transport material in perovskite solar cells or as a donor material in organic photovoltaics. nih.gov The calculated energy levels can be compared with those of other materials in the device to ensure proper energy level alignment for efficient charge transfer.
Theoretical models can also be used to predict the charge carrier mobility of the material. nih.gov By simulating the molecular packing and calculating the electronic coupling between adjacent molecules, it is possible to estimate the hole and electron mobilities. These predictions can help in identifying promising molecular designs for high-performance transistors and solar cells. A quantum mechanical study on bithieno thiophene-based small molecules, for instance, has been used to explore their optoelectronic properties and charge mobility for solar cell applications. nih.govacs.org
Furthermore, computational studies can be used to investigate the impact of the 2-ethylhexyl side chain on the molecular conformation and solid-state packing of this compound. This information is critical for understanding how the side chain influences the material's properties and for designing new derivatives with optimized performance. A theoretical study on 2-ethylhexyl 5-bromothiophene-2-carboxylates has already demonstrated the utility of DFT in examining the structural and electronic characteristics of related molecules. mdpi.com
By providing a fundamental understanding of the structure-property relationships, theoretical predictions can significantly reduce the time and resources required for the experimental development of new materials. For this compound, a synergistic approach combining theoretical modeling and experimental validation will be key to unlocking its full potential in the field of functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
